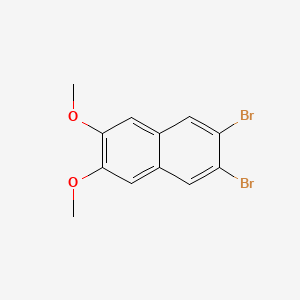

2,3-Dibromo-6,7-dimethoxynaphthalene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3-Dibromo-6,7-dimethoxynaphthalene is an organic compound with the molecular formula C12H10Br2O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two bromine atoms and two methoxy groups attached to the naphthalene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-6,7-dimethoxynaphthalene typically involves the bromination of 6,7-dimethoxynaphthalene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent, such as carbon tetrachloride (CCl4), under controlled conditions to ensure selective bromination at the 2 and 3 positions of the naphthalene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters, such as temperature and bromine concentration, to achieve high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dibromo-6,7-dimethoxynaphthalene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines, under appropriate conditions.

Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.

Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated naphthalene derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxylation and primary amines for amination. These reactions are typically carried out in polar solvents like ethanol or water.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

Major Products

Substitution Reactions: Products include hydroxylated or aminated derivatives of naphthalene.

Oxidation Reactions: Products include naphthoquinones.

Reduction Reactions: Products include hydrogenated naphthalene derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Electronics

Photophysical Properties

The compound exhibits significant photophysical properties that make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic devices. The absorption and emission characteristics of 2,3-Dibromo-6,7-dimethoxynaphthalene have been studied extensively.

- Absorption Spectrum : The compound shows strong absorption in the UV-visible range, with notable peaks that are conducive to light absorption in electronic applications.

- Photoluminescence : Emission spectra indicate efficient light emission properties, which are critical for OLED applications.

| Property | Value |

|---|---|

| Maximum Absorption | 347 nm |

| Emission Maximum | 387 nm |

| Vibronic Peak | 407 nm |

These properties suggest that this compound can be effectively utilized in the development of high-performance organic electronic devices .

Dye Chemistry

Intermediate in Dye Production

this compound serves as an important intermediate in the synthesis of various dyes. Its brominated structure allows for enhanced reactivity and functionalization, making it a valuable precursor in dye chemistry.

- Applications : It is used to produce dyes that exhibit vibrant colors and stability under light exposure. These dyes find applications in textiles, inks, and coatings.

| Application Area | Description |

|---|---|

| Textiles | Used for dyeing fabrics with bright colors. |

| Inks | Provides colorants for printing inks. |

| Coatings | Enhances color stability in surface coatings. |

Toxicological Studies

Research has also been conducted to evaluate the toxicological impact of brominated compounds like this compound on aquatic ecosystems. Studies indicate that brominated compounds can affect aquatic life through bioaccumulation and toxicity.

- Case Studies : Evaluations of water samples from regions exposed to these compounds have shown varying levels of toxicity to species such as Pimephales promelas (fathead minnow) and Ceriodaphnia dubia (water flea), highlighting the need for careful monitoring of these substances in environmental contexts .

Wirkmechanismus

The mechanism of action of 2,3-Dibromo-6,7-dimethoxynaphthalene involves its interaction with specific molecular targets and pathways. The bromine atoms and methoxy groups play a crucial role in its reactivity and interaction with biological molecules. For example, the compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,3-Dibromo-6,7-dicyanonaphthalene: Similar in structure but with cyano groups instead of methoxy groups.

2,3-Dibromo-6,7-dihydroxynaphthalene: Similar in structure but with hydroxyl groups instead of methoxy groups.

Uniqueness

The methoxy groups make it more electron-rich compared to its cyano or hydroxyl analogs, affecting its behavior in chemical reactions and interactions with biological molecules .

Biologische Aktivität

2,3-Dibromo-6,7-dimethoxynaphthalene is a brominated derivative of naphthalene that has garnered attention for its potential biological activities. This compound features two bromine atoms at the 2 and 3 positions and two methoxy groups at the 6 and 7 positions of the naphthalene ring. Its unique structural properties suggest various applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.

The molecular formula of this compound is C₁₂H₈Br₂O₂. The presence of bromine atoms increases the compound's electrophilicity, while the methoxy groups can influence its solubility and biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In a study examining various derivatives of naphthalene compounds, it was found that brominated naphthalenes displayed enhanced activity against a range of bacterial strains. The mechanism is thought to involve disruption of microbial cell membranes or interference with metabolic pathways due to the compound's electrophilic nature .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. For instance, derivatives containing similar structural motifs have shown promise in reversing multidrug resistance in cancer cells. Specific compounds demonstrated IC50 values comparable to established chemotherapeutics, suggesting that this class of compounds could be further developed for cancer treatment .

Study on Cytotoxicity

A notable study evaluated the cytotoxic effects of a series of naphthalene derivatives, including this compound. Using the MTT assay on K562 cell lines (a model for human leukemia), researchers observed that while many derivatives exhibited low cytotoxicity individually, combinations with other agents showed enhanced effects. This indicates potential for use in combination therapies .

Mechanistic Insights

The mechanism by which this compound exerts its biological effects has been partially elucidated. The compound's ability to form reactive intermediates allows it to interact with cellular macromolecules such as DNA and proteins, potentially leading to apoptotic pathways in cancer cells .

Data Table: Biological Activity Overview

Eigenschaften

IUPAC Name |

2,3-dibromo-6,7-dimethoxynaphthalene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Br2O2/c1-15-11-5-7-3-9(13)10(14)4-8(7)6-12(11)16-2/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRAJHZDZSNDNJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=C(C(=CC2=C1)Br)Br)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Br2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.